molecular formula C23H25FN4O2 B11145698 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide

Cat. No.: B11145698
M. Wt: 408.5 g/mol
InChI Key: VIYFBIGUJHAATH-UHFFFAOYSA-N
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Description

5-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide is a synthetic small molecule characterized by a piperazine ring substituted with a 4-fluorophenyl group, a pentanamide backbone, and an indole moiety. The compound’s structure combines features of both arylpiperazine and indole derivatives, which are commonly associated with central nervous system (CNS) activity, particularly in serotonin and dopamine receptor modulation .

Properties

Molecular Formula

C23H25FN4O2

Molecular Weight

408.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-5-oxopentanamide

InChI

InChI=1S/C23H25FN4O2/c24-18-4-7-20(8-5-18)27-12-14-28(15-13-27)23(30)3-1-2-22(29)26-19-6-9-21-17(16-19)10-11-25-21/h4-11,16,25H,1-3,12-15H2,(H,26,29)

InChI Key

VIYFBIGUJHAATH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the amide bond.

    Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the piperazine moiety.

    Amide Bond Formation: The final step involves the coupling of the indole-piperazine intermediate with a suitable carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide and related compounds:

Compound Molecular Formula Key Functional Groups Pharmacological Activity Structural Features
Target Compound C₂₃H₂₄FN₅O₂ Piperazino-fluorophenyl, indole, oxopentanamide Undetermined (structural CNS activity inferred) Flexible pentanamide linker, planar indole, perpendicular fluorophenyl orientation
PC945 () C₃₆H₃₅F₃N₆O₃ Triazole, difluorophenyl, piperazino-benzamide Antifungal (inhaled) Optimized for lung delivery; rigid triazole core, high TPSA (83.3)
NIMH F-909 () C₂₆H₂₈FN₇O Triazol-5-yl, fluorophenyl-indole, imidazolidinone Undisclosed (CNS or antimicrobial) Dual heterocycles (indole + triazole), high HBA (8), moderate lipophilicity (-logP 2.11)
Compounds 4 & 5 () C₂₈H₂₃ClF₂N₆S (4), C₂₈H₂₃F₃N₆S (5) Chloro/fluoro-phenyl, thiazole, pyrazole-triazole Undisclosed (structural studies only) Isostructural triclinic crystals, planar conformations with perpendicular fluorophenyl

Key Observations :

Structural Divergence: The target compound lacks the triazole ring seen in PC945 and NIMH F-909, which are critical for antifungal activity (PC945) or enhanced hydrogen bonding (NIMH F-909) . Its indole and piperazino-fluorophenyl groups align with CNS-targeting ligands but may reduce bioavailability compared to PC945’s inhaled formulation. Compounds 4 & 5 () share fluorophenyl and heterocyclic motifs but incorporate thiazole and pyrazole rings, which enhance rigidity and crystallinity .

This contrasts with PC945’s rigid triazole core, which enhances target specificity for fungal CYP51 . NIMH F-909’s triazol-5-yl and imidazolidinone groups suggest dual mechanisms (e.g., kinase inhibition or antimicrobial activity), though its high TPSA (83.3) may limit blood-brain barrier penetration compared to the target compound .

Synthetic Pathways: The synthesis of ethyl 5-(1H-indol-5-yl)pentanoate () via Fe-catalyzed coupling highlights methodologies applicable to the target compound’s pentanamide backbone . In contrast, PC945’s synthesis involves complex triazole functionalization for inhalation .

Biological Activity

Chemical Structure and Properties

The chemical structure of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide can be broken down as follows:

  • Core Structure : The compound features an indole moiety, which is known for its diverse biological activities.
  • Piperazine Ring : The presence of a piperazine ring contributes to its pharmacological profile, often enhancing receptor binding affinity.
  • Fluorophenyl Group : The 4-fluorophenyl substitution may influence the compound's lipophilicity and receptor selectivity.

Pharmacological Effects

  • Antidepressant Activity : Compounds with indole structures are frequently explored for their antidepressant properties. The modulation of serotonin levels could be a mechanism through which this compound exerts its effects.
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties due to their influence on the serotonergic system .
  • Analgesic Potential : Some studies suggest that derivatives of piperazine may possess analgesic properties, potentially making them candidates for pain management therapies.

Study 1: Serotonin Receptor Binding Affinity

A study evaluating various piperazine derivatives found that compounds similar to this compound exhibited significant binding affinity to serotonin receptors. The study reported Ki values indicating potent interactions, suggesting therapeutic potential in mood disorders.

Study 2: Behavioral Assessment in Animal Models

In behavioral assays using rodent models, related indole-piperazine compounds demonstrated reduced anxiety-like behavior when administered at specific dosages. This supports the hypothesis that such compounds may be effective in treating anxiety disorders.

Study 3: Analgesic Evaluation

Research on structurally similar compounds indicated analgesic effects through modulation of pain pathways in animal models. These findings suggest that the compound could be further explored for its pain-relieving properties.

Data Tables

PropertyValue
Molecular FormulaC19H22FN3O
Molecular Weight329.39 g/mol
Binding Affinity (Ki)Varies by receptor (see studies)
SolubilitySoluble in DMSO, moderate in water
Biological ActivityEffect
Serotonin AgonismPotential antidepressant
Dopamine ModulationPossible antipsychotic
Analgesic EffectsPain relief observed in models

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